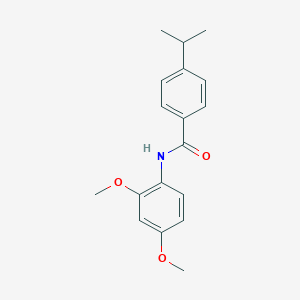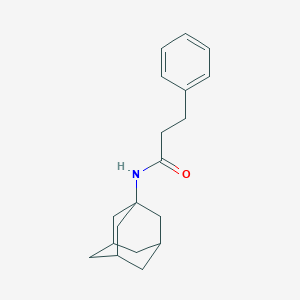![molecular formula C15H21NO B253334 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the alkyne family and contains both an amine and an alcohol functional group, making it a versatile molecule for chemical synthesis and biological research. In
Mecanismo De Acción
The mechanism of action of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol involves the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been shown to exhibit various biochemical and physiological effects in cells and organisms. This compound has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. Furthermore, this compound has been found to modulate the activity of various signaling pathways, leading to changes in cell growth, proliferation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has several advantages for lab experiments, including its high purity, stability, and versatility. This compound can be easily synthesized in large quantities and used in a variety of assays and experiments. However, there are also some limitations to using 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol in lab experiments. For example, this compound can be toxic to cells at high concentrations, and its mechanism of action may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol. One potential area of study is the development of new cancer therapies based on this compound. Further research is needed to elucidate the exact mechanism of action of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol and to identify its molecular targets in cancer cells. Additionally, this compound may have potential applications as an antimicrobial agent, and further research is needed to explore its activity against different types of bacteria and fungi. Furthermore, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol may have potential applications in the field of materials science, and further research is needed to explore its use in the synthesis of novel materials.
Métodos De Síntesis
The synthesis of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol involves several steps, including the reaction of 2-bromo-5-chloropent-3-yne with benzylamine and lithium diisopropylamide, followed by the addition of water and hydrogen peroxide to form the final product. This synthesis method has been optimized to produce high yields of pure 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol, making it an ideal compound for further research.
Aplicaciones Científicas De Investigación
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Furthermore, this compound has been used in the synthesis of novel materials, such as metal-organic frameworks and polymers, due to its unique chemical properties.
Propiedades
Nombre del producto |
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
5-[benzyl(propan-2-yl)amino]pent-3-yn-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)16(11-7-8-14(3)17)12-15-9-5-4-6-10-15/h4-6,9-10,13-14,17H,11-12H2,1-3H3 |
Clave InChI |
JESMPIWGMKDYSZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC(C)O)CC1=CC=CC=C1 |
SMILES canónico |
CC(C)N(CC#CC(C)O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)


![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)